![molecular formula C10H12N4 B2832497 N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1564901-67-2](/img/structure/B2832497.png)
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
“N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine” is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazolo[1,5-a]pyrazine derivatives are appreciated for their wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained . The synthetic strategy includes alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by the reduction of the azide functional group using triphenylphosphine .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The reaction between 3,5-dimethyl pyrazole ring and acetophenone derivatives leads to the formation of N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol to obtain 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine belongs, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They can be used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
These compounds allow good solid-state emission intensities . This means they can be used in the design of solid-state emitters, which have applications in various fields, including optoelectronics and sensor technology .
Photobleaching Performance
The compounds show very good photobleaching performance . This makes them potentially useful in applications where resistance to photobleaching is important, such as fluorescence microscopy and biological imaging .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity . This suggests that N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine could potentially be used in the development of new antitumor drugs .
Material Science
Due to their significant photophysical properties, these compounds have attracted a great deal of attention in material science . They could potentially be used in the development of new materials with unique optical properties .
Enzymatic Inhibitory
These compounds have been highlighted for their enzymatic inhibitory activity . This suggests potential applications in the development of new drugs or therapeutic strategies targeting specific enzymes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as strategic compounds for optical applications .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Related compounds have been found to interact with various biological targets, suggesting a potential for diverse biochemical interactions .
Pharmacokinetics
Theoretical admet studies of related pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
Related compounds have shown significant inhibitory activity, suggesting potential therapeutic effects .
Action Environment
The photophysical properties of related compounds have been found to be tunable, suggesting that environmental factors such as light could potentially influence their action .
properties
IUPAC Name |
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-12-10-9-3-4-13-14(9)6-5-11-10/h3-6,8H,1-2,7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKUACRZCDOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |
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